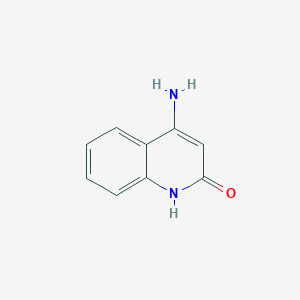

4-Aminoquinoline-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHBEHGSJQMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332689 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110216-87-0 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Structure of 4-Aminoquinoline-2-one

Introduction

The quinoline scaffold represents one of medicinal chemistry's most "privileged structures," a core molecular framework that consistently yields biologically active compounds.[1][2] Its presence in a wide array of therapeutic agents, from the classic antimalarial chloroquine to modern anticancer drugs, underscores its versatility and importance.[3][4][5] Within this broad family, the 4-aminoquinoline-2-one nucleus is a particularly significant pharmacophore. It combines the key features of the 4-aminoquinoline series, known for antimalarial and anti-inflammatory properties, with the quinolin-2(1H)-one (carbostyril) system, a structure prevalent in various CNS, cardiovascular, and antimicrobial agents. This guide provides a detailed examination of the fundamental structure of this compound, focusing on its nomenclature, the critical concept of tautomerism, and the direct implications of its architecture for drug design and development.

The Foundational Heterocycle: The Quinoline Ring System

At its core, this compound is built upon the quinoline heterocycle. Quinoline is a bicyclic aromatic compound formed by the fusion of a benzene ring to a pyridine ring. The atoms are numbered systematically, starting from the nitrogen as position 1 and proceeding around the ring as shown below. This standardized numbering is crucial for unambiguously defining the position of any substituent.

Caption: IUPAC numbering of the core quinoline bicyclic system.

Systematic Nomenclature and Core Structure

The precise chemical name for the topic compound is 4-amino-1H-quinolin-2-one . Let's deconstruct this name to understand the structure:

-

Quinolin: Indicates the foundational bicyclic system described above.

-

2-one: Specifies a carbonyl group (C=O) at position 2 of the ring. The presence of this group means the ring is no longer fully aromatic in the classic sense. This structure is also commonly known as a "carbostyril."

-

1H: This designation clarifies that the nitrogen at position 1 is bonded to a hydrogen atom, satisfying its valence. It is a lactam, a cyclic amide.

-

4-amino: Denotes an amino group (-NH₂) attached to position 4.

The resulting structure contains a unique electronic arrangement. The electron-donating amino group at C4 and the electron-withdrawing carbonyl group at C2 are in conjugation through the double bond at C3-C4. This push-pull system significantly influences the molecule's chemical reactivity, hydrogen bonding potential, and ultimately, its biological activity.

The Critical Role of Tautomerism

A simple 2D representation of 4-amino-1H-quinolin-2-one is insufficient for a complete understanding. The structure exists in equilibrium between several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For this molecule, two primary forms of tautomerism are at play: lactam-lactim and amino-imino tautomerism.

-

Lactam-Lactim Tautomerism: The amide group in the heterocyclic ring can tautomerize to its imidic acid form. The stable lactam (keto) form is 4-amino-1H-quinolin-2-one. The corresponding lactim (enol) form is 4-aminoquinolin-2-ol.

-

Amino-Imino Tautomerism: The amino group at C4 can tautomerize to an imine.

The predominant form is the keto-amino tautomer (A), however, the existence of the other forms is critical as they can present different hydrogen bonding patterns and geometries to a biological target.[6][7][8][9] The equilibrium can be influenced by factors such as pH and solvent polarity.

Caption: Tautomeric equilibria of the 4-aminoquinolin-2-one scaffold.

Physicochemical Properties & Structural Descriptors

The specific arrangement of atoms in 4-amino-1H-quinolin-2-one dictates its physical and chemical properties, which are fundamental parameters in drug development for predicting absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source | Significance in Drug Design |

| Molecular Formula | C₉H₈N₂O | Calculation | Defines the elemental composition and exact mass. |

| Molecular Weight | 160.17 g/mol | Calculation | Influences diffusion rates and membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH and -NH₂) | Analysis | Key for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from C=O and ring N) | Analysis | Provides additional sites for target binding. |

| LogP (Predicted) | ~1.0-1.5 | Estimation | Indicates moderate lipophilicity, balancing solubility and membrane crossing. |

Structural Significance in Drug Discovery

The this compound scaffold is a powerful starting point for library synthesis due to the distinct roles of its structural components:

-

The Lactam Moiety (N1-C2=O): The N-H group is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The hydrogen at N1 can be substituted with various alkyl or aryl groups to modulate lipophilicity and explore new binding pockets.

-

The C4-Amino Group: This group is a potent hydrogen bond donor and its basicity can be tuned. It serves as a critical anchor point in many enzyme active sites or receptors.[5] Derivatization of this amine is a common strategy for creating analogues with altered biological activity.[1][10]

-

The Planar Bicyclic System: The rigid, planar nature of the quinoline core facilitates effective π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein targets.

This combination of features makes the scaffold suitable for targeting a wide range of biological macromolecules, including kinases, polymerases, and receptors.[1][3]

Representative Synthetic Workflow: Knorr Cyclization

Understanding the basic structure is complemented by understanding its synthesis. One efficient and common method to construct the quinolin-2-one core is the Knorr cyclization, which involves the acid-catalyzed intramolecular cyclization of β-ketoanilides.[11] For a 4-aminoalkyl derivative, this can be achieved from an ω-amino-β-keto anilide.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-Amino-1H-quinolin-2-one chemical properties and stability

An In-Depth Technical Guide to 4-Amino-1H-quinolin-2-one: Chemical Properties and Stability

This guide provides a comprehensive technical overview of 4-Amino-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its derivatives have been explored for a range of biological activities.[1] This document delves into the core chemical properties, reactivity, stability, and handling protocols essential for researchers, scientists, and drug development professionals working with this molecule.

Core Molecular Identity and Structure

Nomenclature and Identification

-

Systematic IUPAC Name: 4-Amino-1H-quinolin-2-one

-

Common Synonyms: 4-Amino-2(1H)-quinolinone, 4-Aminoquinolin-2-ol, 4-Amino-2-hydroxyquinoline[2]

-

CAS Registry Number: 110216-87-0

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight: 160.17 g/mol [3]

Tautomerism: The Quinolinone-Quinolinol Equilibrium

A critical feature of 4-Amino-1H-quinolin-2-one is its existence in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. Spectroscopic and crystallographic data confirm that the keto form, 4-amino-1H-quinolin-2-one, is the predominant and more stable tautomer in both solid and solution states.[4] This preference is attributed to the extended conjugation and thermodynamic stability of the amide group within the heterocyclic ring.[5][6]

Caption: Tautomeric equilibrium of 4-Amino-1H-quinolin-2-one.

Physicochemical and Spectroscopic Profile

The physical and spectral properties are fundamental for the identification, characterization, and quantification of 4-Amino-1H-quinolin-2-one.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid at room temperature (e.g., powder or crystals). | [1] |

| Solubility | Moderately soluble in polar organic solvents like DMSO and DMF. | [1][7] |

| Melting Point | Typically in the range of 240-260 °C, though may vary with purity. | [8] (related structures) |

| XLogP3-AA | 1.1 | [3] |

| Hydrogen Bond Donor | 2 | [3] |

| Hydrogen Bond Acceptor | 3 | [3] |

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation. The following data are representative for the 4-Amino-1H-quinolin-2-one scaffold.

| Technique | Characteristic Features |

| ¹H NMR | (DMSO-d₆, 400 MHz): Chemical shifts (δ) for aromatic protons typically appear between 7.0 and 8.5 ppm. The exocyclic amino (-NH₂) protons present as a broad singlet, and the amide N-H proton also appears as a singlet, often downfield (>10 ppm). The vinyl proton at the C3 position is characteristically observed as a singlet around 5.5-6.5 ppm.[8][9] |

| ¹³C NMR | (DMSO-d₆, 100 MHz): The carbonyl carbon (C2) is a key diagnostic signal, typically found highly deshielded at δ ≈ 160-177 ppm. Aromatic carbons resonate in the δ 115-150 ppm range. The C3 and C4 carbons show distinct shifts reflecting their electronic environment.[7][8] |

| IR (KBr) | Key vibrational bands include: N-H stretching (amide and amine) around 3100-3400 cm⁻¹, a strong C=O stretching (amide I band) at approximately 1650 cm⁻¹, and C=C aromatic stretching vibrations in the 1400-1600 cm⁻¹ region.[10] |

| Mass Spec. | (ESI-MS): The compound is readily ionized. The expected [M+H]⁺ peak would be at m/z 161.07, corresponding to the protonated molecule (C₉H₉N₂O⁺).[1][8] |

Chemical Reactivity and Synthesis

The reactivity of 4-Amino-1H-quinolin-2-one is dictated by the interplay of the electron-rich amino group, the nucleophilic C3 position, and the amide functionality.

Key Reactions

-

Mannich Reaction: The molecule can act as both a C- and N-nucleophile. The C3 position is sufficiently nucleophilic to participate in Mannich reactions with formaldehyde and various amines, leading to the formation of 3-substituted aminomethyl derivatives.[7][11] This reaction is a powerful tool for carbon-carbon bond formation at the C3 position.

-

Acylation and Alkylation: The exocyclic amino group and the amide nitrogen can undergo acylation and alkylation reactions, although selectivity can be a challenge. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

-

Electrophilic Substitution: The benzene portion of the quinolinone ring can undergo electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring influence the position of substitution.

Synthetic Overview

Several synthetic routes to the quinolin-2-one core have been established. One of the most common is the Knorr cyclization or related methods involving the cyclization of β-keto anilides.

Caption: Generalized workflow for the synthesis of 4-Amino-1H-quinolin-2-one.

Stability, Degradation, and Storage

Understanding the stability profile is critical for ensuring the integrity of the compound during storage, experimentation, and formulation.

General Stability and Incompatibilities

-

Thermal Stability: The compound is generally stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to decomposition.

-

Chemical Stability: As a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation or unwanted reactions.[12]

-

Light and Air Sensitivity: Some quinoline derivatives can be sensitive to light and air.[13] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage or as an analytical standard.

Potential Degradation Pathways

The quinoline ring, while aromatic, is susceptible to microbial degradation. Studies on the parent quinoline structure show that a common initial step is hydroxylation, often at the C2 position, to form the corresponding quinolin-2-one.[14][15][16] This suggests that 4-Amino-1H-quinolin-2-one itself represents an early-stage metabolite in the potential biodegradation of a related quinoline precursor. Further degradation would likely proceed via additional hydroxylations followed by ring-opening of the carbocyclic ring.[14]

Caption: Hypothetical biodegradation pathway based on related quinoline structures.

Recommended Storage Protocol

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidative degradation.[13]

-

Container: Use a tightly sealed, opaque container to protect from moisture and light.[17]

-

Location: Keep in a well-ventilated area away from incompatible materials.[13]

Experimental Protocols and Safety

Handling and Safety Precautions

Researchers must consult the material's specific Safety Data Sheet (SDS) before handling. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid ingestion and inhalation.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating system for preparing a standard stock solution for biological or chemical assays.

Materials:

-

4-Amino-1H-quinolin-2-one (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.01 mg)

-

Calibrated micropipettes

-

Vortex mixer

-

Amber glass vial or cryovial

Procedure:

-

Pre-Calculation: Calculate the mass of 4-Amino-1H-quinolin-2-one required. For 1 mL of a 10 mM solution (MW = 160.17 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 160.17 g/mol * 1000 mg/g = 1.60 mg

-

Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh approximately 1.60 mg of the compound directly into the vial. Record the exact mass.

-

Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 160.17 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L) / 1000 (mg/g) = Mass (mg) / 1.6017 Using a calibrated micropipette, add the calculated volume of DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is slow, but verify thermal stability first.

-

Validation Check: Visually inspect the solution against a bright light to ensure no particulates are present. The solution should be clear.

-

Storage: Label the vial clearly with the compound name, exact concentration, solvent, and date of preparation. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: General Stability Assessment by HPLC

This workflow outlines a method to assess the stability of the compound under various stress conditions (e.g., pH, temperature, light).

Methodology:

-

Standard Preparation: Prepare a fresh, accurately concentrated stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acidic: Dilute the stock solution in 0.1 M HCl.

-

Basic: Dilute the stock solution in 0.1 M NaOH.

-

Oxidative: Dilute the stock solution in 3% H₂O₂.

-

Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the stock solution to UV light.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[18]

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective.

-

Detection: UV detector set at a wavelength of maximum absorbance for the compound.

-

Analysis: Inject the samples onto the HPLC system.

-

-

Data Interpretation:

-

Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation.

-

Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.

-

Calculate the percentage of compound remaining at each time point to quantify its stability under each condition.

-

References

- 1. 4-Aminomethyl-2(1H)-quinolinone (132973-43-4) for sale [vulcanchem.com]

- 2. 4-AMINOQUINOLINE-2-ONE CAS#: 110216-87-0 [amp.chemicalbook.com]

- 3. 4-Quinolinol, 2-amino- | C9H8N2O | CID 594793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction | PLOS One [journals.plos.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pangoo.biz [pangoo.biz]

- 18. mdpi.com [mdpi.com]

Kynurenamine: A Technical Guide to a Lesser-Known Metabolite of the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The kynurenine pathway, the principal route of tryptophan catabolism, is a focal point of intense research due to the profound physiological and pathological effects of its metabolites. While significant attention has been devoted to neuroactive compounds such as kynurenic acid and quinolinic acid, other metabolites remain less characterized. This technical guide provides a comprehensive overview of kynurenamine, a biogenic amine derived from kynurenine. We will delve into its biosynthesis and degradation, explore its known physiological activities, and discuss its potential implications in health and disease. Furthermore, this guide will furnish detailed methodologies for the detection and functional analysis of kynuramine, aiming to equip researchers with the necessary tools to further investigate this intriguing molecule.

Introduction: Beyond the Mainstream Metabolites

Over 95% of dietary tryptophan that is not incorporated into proteins is metabolized through the kynurenine pathway, leading to the production of nicotinamide adenine dinucleotide (NAD+) and a host of bioactive molecules.[1] Dysregulation of this pathway has been implicated in a wide array of disorders, including neurodegenerative diseases, psychiatric conditions, and inflammatory disorders.[2][3][4] While the scientific community has extensively studied the dichotomous roles of the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, the significance of other pathway constituents is emerging. Kynuramine, a decarboxylated metabolite of kynurenine, represents one such molecule with underexplored biological relevance.[5] This guide aims to consolidate the current knowledge on kynuramine and provide a framework for future research.

The Biochemical Journey of Kynuramine

Biosynthesis: The Decarboxylation of Kynurenine

Kynuramine is formed from L-kynurenine through a decarboxylation reaction.[5] However, the specific enzyme responsible for this conversion, a putative "kynurenine decarboxylase," is not well-characterized in mammalian systems. This represents a significant knowledge gap in the field. The biosynthesis of kynuramine is a critical regulatory point that dictates the flux of kynurenine away from the main branches of the pathway that lead to the production of kynurenic acid and quinolinic acid.

Caption: Biosynthesis of Kynuramine from L-Kynurenine.

Degradation: The Role of Monoamine Oxidases

The primary route of kynuramine catabolism is oxidative deamination, a reaction catalyzed by both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[6][7] This enzymatic conversion yields an unstable aldehyde intermediate, 3-(2-aminophenyl)-3-oxopropionaldehyde.[5] This aldehyde then undergoes a spontaneous intramolecular cyclization to form the stable and fluorescent compound, 4-hydroxyquinoline.[8][9]

The degradation of kynuramine by MAOs is a critical step, as it not only inactivates the parent molecule but also generates a new product with its own potential biological activities. The efficiency of this degradation can influence the local concentration and, consequently, the physiological effects of kynuramine.

Caption: Degradation of Kynuramine to 4-Hydroxyquinoline.

The subsequent metabolic fate of the aldehyde intermediate, beyond its cyclization to 4-hydroxyquinoline, is not well-documented. Aldehyde dehydrogenases and aldehyde reductases are enzymes known to metabolize other aldehyde intermediates in catecholamine degradation, and it is plausible that they could also act on the kynuramine-derived aldehyde, representing an area for further investigation.[10]

Physiological Roles and Pharmacological Activities

The physiological significance of kynuramine is an area of active investigation, with current evidence pointing towards its interaction with the adrenergic system.

Interaction with Adrenergic Receptors

Kynuramine has been shown to act as an α-adrenoceptor inhibitor.[6] It can inhibit vasoconstrictor responses to norepinephrine and block the relaxation of intestinal smooth muscle induced by phenylephrine.[6] This suggests that kynuramine may function as an endogenous modulator of adrenergic signaling. Interestingly, its degradation product, 4-hydroxyquinoline, does not appear to share these effects.[6] Furthermore, studies in pithed rats have indicated that kynuramine can increase heart rate and blood pressure, effects that are blocked by β-adrenoceptor antagonists and reserpine, suggesting a role in releasing cardiac catecholamines and acting as a partial agonist on vascular α-adrenoceptors.[11]

Central Nervous System Effects

The broader kynurenine pathway is deeply implicated in the pathophysiology of neuropsychiatric disorders, with imbalances in its metabolites linked to conditions like depression and schizophrenia.[2][12] While the specific role of kynuramine in these disorders is not yet clearly defined, its formation diverts kynurenine from the production of the NMDA receptor antagonist kynurenic acid and the NMDA receptor agonist quinolinic acid. This diversion could in itself have significant consequences for neuronal function. Given its interaction with adrenergic receptors, kynuramine may also influence neurotransmission in the central nervous system.

Methodologies for the Study of Kynuramine

Analytical Detection and Quantification

Accurate measurement of kynuramine in biological matrices is crucial for understanding its physiological and pathological roles.

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples. While many published methods focus on the simultaneous analysis of multiple kynurenine pathway metabolites, these can be adapted and optimized for the specific detection of kynuramine.[13][14][15][16][17][18]

Protocol: Quantification of Kynuramine in Plasma by LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled kynuramine).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC Separation:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a gradient that provides good separation of kynuramine from other matrix components. A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for kynuramine and its internal standard. The exact m/z values will need to be determined by direct infusion of a kynuramine standard.

-

Table 1: Representative LC-MS/MS Parameters for Kynurenine Pathway Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Kynurenine | 209.1 | 192.1 |

| Kynurenic Acid | 190.0 | 144.0 |

| Quinolinic Acid | 168.0 | 124.0 |

| Kynuramine | To be determined | To be determined |

Note: The MRM transitions for kynuramine need to be empirically determined.

Given that kynuramine is a substrate for MAO, its conversion to the fluorescent 4-hydroxyquinoline can be exploited to measure MAO activity.[12][19][20] This method is particularly useful for high-throughput screening of potential MAO inhibitors.

Protocol: Fluorometric Assay for MAO Activity using Kynuramine

-

Reagents:

-

Kynuramine dihydrobromide solution.

-

MAO-A or MAO-B enzyme preparation (e.g., from human recombinant sources or tissue homogenates).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Procedure:

-

In a 96-well black plate, add the assay buffer and the MAO enzyme preparation.

-

Add potential inhibitors at various concentrations.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine solution.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the 4-hydroxyquinoline product at an excitation wavelength of ~315 nm and an emission wavelength of ~380 nm.

-

Caption: Workflow for a Fluorometric MAO Activity Assay using Kynuramine.

Functional Assays

To investigate the physiological effects of kynuramine, various in vitro and in vivo models can be employed.

-

Receptor Binding Assays: To identify and characterize the receptors that kynuramine interacts with, radioligand binding assays or competitive binding assays using cell lines expressing specific adrenergic or other G protein-coupled receptors can be performed.

-

Isolated Tissue Preparations: The effects of kynuramine on vascular tone and smooth muscle contractility can be assessed using isolated artery preparations (e.g., rat mesenteric artery) and intestinal smooth muscle preparations (e.g., guinea pig ileum), as previously described.[6]

-

In Vivo Hemodynamic Studies: The cardiovascular effects of kynuramine can be evaluated in anesthetized or pithed animal models by measuring blood pressure and heart rate following administration.[11]

-

Behavioral Models: To explore the potential neuropsychiatric effects of kynuramine, animal models of depression, anxiety, and psychosis can be utilized, assessing behavioral parameters following central or systemic administration of kynuramine.

Future Directions and Drug Development Implications

The study of kynuramine is still in its nascent stages, and several key areas warrant further investigation:

-

Identification of Kynurenine Decarboxylase: The characterization of the enzyme responsible for kynuramine biosynthesis is a critical next step. Its identification would open up avenues for studying the regulation of kynuramine production and for developing tools to modulate its levels.

-

Elucidation of the Complete Degradation Pathway: A comprehensive understanding of the metabolic fate of the aldehyde intermediate formed from kynuramine is needed.

-

Comprehensive Receptor Profiling: A broader screening of kynuramine against a panel of receptors will provide a more complete picture of its pharmacological actions.

-

Role in Pathophysiology: Investigating the levels of kynuramine in various disease states, particularly in neuropsychiatric and cardiovascular disorders, will help to elucidate its potential role as a biomarker or a therapeutic target.

From a drug development perspective, the modulation of kynuramine levels or its downstream signaling could represent a novel therapeutic strategy. For instance, inhibitors of the putative kynurenine decarboxylase could be developed to reduce kynuramine formation if it is found to have detrimental effects in certain conditions. Conversely, stable analogs of kynuramine with enhanced receptor affinity and selectivity could be synthesized to exploit its potential therapeutic actions.

Conclusion

Kynuramine, a lesser-known metabolite of the kynurenine pathway, is emerging as a bioactive molecule with the potential to influence physiological processes, particularly those regulated by the adrenergic system. While much remains to be discovered about its biosynthesis, complete metabolic fate, and full spectrum of biological activities, the available evidence suggests that kynuramine is more than just a metabolic byproduct. This technical guide has provided a comprehensive overview of the current state of knowledge and furnished detailed methodologies to facilitate further research into this intriguing compound. A deeper understanding of kynuramine will undoubtedly enrich our comprehension of the kynurenine pathway's complexity and may unveil new therapeutic opportunities for a range of human diseases.

References

- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenines: from the perspective of major psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. criver.com [criver.com]

- 6. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kynurenine pathway and its role in neurologic, psychiatric, and inflammatory bowel diseases [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Blood pressure and heart rate effects of kynuramine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]

- 16. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Aminoquinoline-2-one

Introduction: The Significance of the 4-Aminoquinoline-2-one Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 4-aminoquinoline framework is renowned for its potent antimalarial activity, with chloroquine and amodiaquine being landmark examples.[1][2] The introduction of a carbonyl group at the 2-position to form the quinolin-2-one (or carbostyril) moiety, combined with an amino group at the 4-position, creates the this compound structure. This molecule merges the features of a lactam with the pharmacologically significant aminoquinoline core, making it a compound of significant interest for drug development professionals exploring new anticancer, antiviral, and antimicrobial agents.[3][4]

A thorough understanding of the spectroscopic properties of this compound is fundamental for its synthesis, identification, and quality control. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic region.[5]

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum is characterized by distinct signals for the aromatic, vinylic, and exchangeable amine/amide protons.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (Amide, 1-H) | 10.5 - 11.5 | Broad Singlet | - | Deshielded due to the carbonyl group and aromatic ring current. Position is solvent-dependent. |

| Aromatic (5-H to 8-H) | 7.0 - 8.0 | Multiplets | ~7-9 Hz | The exact shifts and coupling patterns depend on the electronic effects of the amino and lactam groups. |

| NH₂ (Amino, 4-NH₂) | 5.5 - 6.5 | Broad Singlet | - | Exchangeable protons. Chemical shift can vary with concentration and temperature. |

| Vinylic (3-H) | ~5.8 | Singlet | - | This proton is on a double bond adjacent to the carbonyl and the amino-substituted carbon. |

Causality Behind Assignments:

-

The amide (lactam) proton at the 1-position is significantly deshielded due to the anisotropic effect of the adjacent C=O group and its involvement in potential hydrogen bonding.

-

The protons on the benzene portion of the quinoline ring (5-H to 8-H) appear in the typical aromatic region. Their specific shifts are modulated by the electron-donating nature of the fused heterocyclic ring.[6]

-

The broadness of the NH and NH₂ signals is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.

-

The proton at the 3-position is vinylic and appears as a singlet, as it lacks adjacent protons for coupling. Its upfield shift relative to typical aromatic protons is expected.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (2-C) | 160 - 165 | The carbonyl carbon of the lactam (amide) is highly deshielded. |

| C-NH₂ (4-C) | 148 - 152 | The carbon atom directly attached to the electron-donating amino group is significantly deshielded. |

| Aromatic (C4a, C5-C8a) | 115 - 140 | A cluster of signals corresponding to the remaining six carbons of the fused aromatic system.[6] |

| Vinylic (3-C) | 95 - 105 | This carbon is shielded due to its position between two electron-rich centers (C4 and the lactam nitrogen). |

Causality Behind Assignments:

-

The carbonyl carbon (C2) exhibits the most downfield shift, a characteristic feature of amide carbonyls.[7]

-

The C4 carbon, bonded to the nitrogen of the amino group, is also strongly deshielded.

-

The remaining aromatic carbons resonate in the expected 115-140 ppm range. Specific assignments would require advanced 2D NMR techniques like HSQC and HMBC.

-

The upfield shift of C3 is a key identifier for this particular quinolinone structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C=C bonds.

| **Wavenumber (cm⁻¹) ** | Vibration Type | Functional Group | Notes |

| 3400 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for the primary amine.[8] |

| 3200 - 3100 | N-H Stretch | Amide (Lactam, -NH-) | A single, often broader band due to hydrogen bonding. |

| 1660 - 1640 | C=O Stretch | Amide (Lactam) | A very strong, sharp absorption, characteristic of a cyclic amide carbonyl.[9] |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity, confirming the presence of the aromatic system. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine & Amide | Stretching vibrations for the C-N bonds. |

Causality Behind Assignments:

-

The N-H stretching region is particularly informative. The presence of two distinct peaks around 3300-3400 cm⁻¹ is a definitive indicator of the primary -NH₂ group, while the broader band at a lower frequency signifies the hydrogen-bonded N-H of the lactam.[8]

-

The strong carbonyl (C=O) absorption around 1650 cm⁻¹ is one of the most prominent features in the spectrum and confirms the quinolin-2-one structure.[9] Its position is slightly lower than that of a typical ketone due to the resonance effect of the adjacent nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, while fragmentation patterns offer clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred method. The molecule will readily protonate at the basic amino group or the ring nitrogen to form the [M+H]⁺ ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: A full scan spectrum is acquired to identify the molecular ion. Tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS Spectral Data Interpretation

The molecular formula of this compound is C₉H₈N₂O, with a monoisotopic mass of 160.0637 Da.

| m/z Value (Expected) | Ion | Notes |

| 161.0715 | [M+H]⁺ | The protonated molecular ion. This would be the base peak or a very prominent peak in the ESI+ spectrum. |

| 133.0760 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide (28 Da) molecule from the lactam ring is a common fragmentation pathway for quinolinones. |

| 116.0498 | [M+H - CO - NH₃]⁺ | Subsequent loss of ammonia (17 Da) from the amino group. |

Predicted Fragmentation Pathway:

The fragmentation of this compound is initiated by the characteristic loss of carbon monoxide from the lactam ring.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, amide, aromatic ring), and high-resolution MS validates the elemental composition and molecular weight. The data and interpretations presented in this guide serve as a robust reference for researchers and scientists working on the synthesis and application of this important heterocyclic scaffold.

References

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Biological Roles and Therapeutic Potential of 4-Aminoquinoline Derivatives

Introduction: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of synthetic compounds with profound biological activities. While the endogenous presence of a specific "4-Aminoquinoline-2-one" is not documented in current scientific literature, the broader class of 4-aminoquinoline derivatives has been the subject of intensive research and development for over a century. This guide provides an in-depth exploration of the multifaceted biological roles of these synthetic derivatives, their mechanisms of action, and their applications in drug development, particularly in the fields of infectious diseases and oncology. We will delve into the causality behind experimental designs and provide validated protocols for researchers in the field.

Part 1: The Antimalarial Action of 4-Aminoquinolines: A Paradigm of Drug Development

The historical and most prominent role of 4-aminoquinoline derivatives is in the treatment of malaria. Compounds like chloroquine (CQ) and hydroxychloroquine (HCQ) have been pivotal in controlling this parasitic disease.[1]

Mechanism of Action in Plasmodium falciparum

The primary site of action for 4-aminoquinolines in the malaria parasite is the digestive vacuole. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

4-Aminoquinoline drugs, being weak bases, accumulate in the acidic digestive vacuole of the parasite. Here, they interfere with the detoxification process by capping the growing hemozoin crystal, preventing further polymerization.[2] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[2]

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay

This assay is crucial for screening new 4-aminoquinoline derivatives for their potential antimalarial activity.

Objective: To determine the ability of a test compound to inhibit the formation of β-hematin (synthetic hemozoin).

Methodology:

-

Preparation of Reagents:

-

Hemin chloride solution (1 mg/mL in DMSO).

-

Acetate buffer (0.5 M, pH 4.4).

-

Test compounds dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound at various concentrations.

-

Add 50 µL of hemin chloride solution to each well.

-

Initiate the polymerization by adding 100 µL of acetate buffer.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Quantification:

-

Centrifuge the plate and discard the supernatant.

-

Wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the remaining pellet (β-hematin) in 0.1 M NaOH.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition compared to a no-drug control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of β-hematin formation).

-

Causality: The acidic environment of the acetate buffer mimics the parasite's digestive vacuole, providing the necessary conditions for heme polymerization. A potent antimalarial 4-aminoquinoline will effectively inhibit this process, resulting in a lower absorbance reading.

Drug Resistance Mechanisms

The emergence of chloroquine-resistant P. falciparum has been a significant challenge. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the digestive vacuole. These mutations are thought to reduce the accumulation of the drug in the vacuole.

Part 2: Expanding Horizons: 4-Aminoquinolines in Cancer and Virology

The biological activities of 4-aminoquinolines extend beyond their antimalarial properties. Their ability to accumulate in lysosomes, acidic organelles within mammalian cells, has opened up avenues for their use in other therapeutic areas.[3]

Anticancer Properties

In cancer cells, the lysosomotropic nature of 4-aminoquinolines leads to the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By inhibiting autophagy, these compounds can enhance the efficacy of conventional chemotherapy and radiation.

Signaling Pathways Implicated:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. 4-aminoquinolines have been shown to modulate this pathway, contributing to their anticancer effects.

-

p53 Signaling: These compounds can trigger apoptosis (programmed cell death) through p53-dependent mechanisms.

Diagram: Simplified Autophagy Inhibition by 4-Aminoquinolines

Caption: 4-Aminoquinolines block autophagy by inhibiting the fusion of autophagosomes with lysosomes.

Antiviral Activity

4-Aminoquinoline derivatives, particularly hydroxychloroquine, have been investigated for their antiviral properties. Their proposed mechanism of action involves inhibiting viral entry and replication by raising the pH of endosomes, which are crucial for the life cycle of many viruses.[3]

Part 3: Structure-Activity Relationships and Drug Design

The therapeutic efficacy and target specificity of 4-aminoquinoline derivatives are heavily influenced by their chemical structure.

| Structural Moiety | Contribution to Activity | Example Modification |

| Quinoline Core | Essential for heme binding and lysosomotropism. | Introduction of electron-withdrawing groups at position 7 (e.g., chlorine in chloroquine) enhances antimalarial activity. |

| Amino Side Chain | Influences drug accumulation, bioavailability, and toxicity. | Altering the length and basicity of the side chain can modulate activity and reduce toxicity. |

Table 1: Key Structure-Activity Relationships of 4-Aminoquinolines

The development of new 4-aminoquinoline derivatives often involves a "hybrid pharmacophore" approach, where the 4-aminoquinoline core is combined with other biologically active molecules to create novel compounds with enhanced or dual activities.

Part 4: Endogenous Quinolines: The Kynurenine Pathway

While "endogenous this compound" is not described, the body does produce other quinoline-based molecules through the metabolism of the amino acid tryptophan. The kynurenine pathway is the primary route for tryptophan degradation and produces several neuroactive compounds.[4][5][6]

Key Endogenous Quinolines:

-

Quinolinic Acid: An agonist of the N-methyl-D-aspartate (NMDA) receptor, implicated in neurotoxic processes.[6][7]

-

Kynurenic Acid: An antagonist of the NMDA receptor, generally considered to be neuroprotective.[5]

The balance between these endogenous quinolines is crucial for neuronal health, and dysregulation of the kynurenine pathway is associated with various neurological and psychiatric disorders.[5][6]

Diagram: Simplified Kynurenine Pathway

Caption: The kynurenine pathway metabolizes tryptophan into neuroactive quinoline derivatives.

Conclusion

The 4-aminoquinoline scaffold remains a highly privileged structure in the development of therapeutic agents. From their well-established role as antimalarials to their emerging applications in oncology and virology, these compounds continue to be a fertile ground for drug discovery. A thorough understanding of their mechanisms of action, structure-activity relationships, and potential for resistance is paramount for the rational design of the next generation of 4-aminoquinoline-based drugs. While the direct endogenous counterpart to the user's query is not known, the study of naturally occurring quinolines from the kynurenine pathway provides fascinating insights into the diverse biological roles of this important chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations [mdpi.com]

- 6. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Genesis of a Key Tryptophan Metabolite: A Technical History of Kynurenamine Discovery and Synthesis

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery and history of kynurenamine synthesis, tailored for researchers, scientists, and professionals in drug development. Delving into the core of its biochemical origins and the evolution of its chemical synthesis, this document serves as a critical resource for understanding this pivotal molecule in the kynurenine pathway.

Executive Summary

Kynurenamine, a biogenic amine derived from the essential amino acid tryptophan, stands as a molecule of significant interest at the crossroads of neurobiology, immunology, and pharmacology. As the direct decarboxylation product of kynurenine, it and its derivatives are implicated in a range of physiological and pathological processes. This guide traces the historical arc of kynurenamine's discovery, from its conceptualization as a tryptophan metabolite to its first chemical synthesis and the subsequent refinement of synthetic methodologies. We will explore the foundational biochemical pathways, detail key synthetic protocols, and illuminate the scientific rationale that has driven the exploration of this fascinating compound.

The Biological Blueprint: Discovery within the Kynurenine Pathway

The story of kynurenamine is intrinsically linked to the broader understanding of tryptophan metabolism. The kynurenine pathway, which accounts for over 95% of tryptophan catabolism not directed towards protein synthesis, was first described as a major metabolic route in 1947.[1] Kynurenine itself was discovered in 1853 and first isolated in 1927 by Y. Kotake from canine urine, which gave the metabolite its name.[2]

Kynurenamine emerges from this pathway through the enzymatic decarboxylation of kynurenine.[3] This positions kynurenamine as a biogenic amine, a class of biologically active compounds that includes key neurotransmitters. While the direct enzymatic conversion of kynurenine to kynurenamine in vivo has been a subject of study, the chemical synthesis of this molecule has been crucial for its detailed investigation.

A significant recent discovery in this area is the identification of 3-hydroxy-L-kynurenamine (3-HKA) as a previously uncharacterized biogenic amine. This metabolite is produced via a lateral branch of the kynurenine pathway and has demonstrated immunomodulatory effects, highlighting the ongoing discovery of new functional roles for kynurenine derivatives.

Caption: Simplified overview of the kynurenine pathway leading to kynurenamine and 3-HKA.

The Chemical Chronicle: A History of Kynurenamine Synthesis

While kynurenamine's existence as a metabolite was inferred from the study of the kynurenine pathway, its availability for research depended on the development of robust chemical syntheses. Early work in the mid-20th century on tryptophan metabolites laid the groundwork for the eventual synthesis of kynurenamine. A key publication by Kanaoka, Weissbach, Smith, and Witkop in 1961 on the oxidation of kynuramine derivatives indicates that the compound was accessible to researchers by this time, suggesting its synthesis had been achieved in the preceding years.[4]

Early Synthetic Approaches: The Foundational Methods

While the very first synthesis of kynuramine is not extensively documented in a standalone publication, early methods likely revolved around the logical chemical transformation of its readily available precursor, kynurenine. The decarboxylation of α-amino acids is a classic organic reaction, and it is plausible that early preparations of kynuramine involved the thermal or acid-catalyzed decarboxylation of kynurenine. However, such methods often require harsh conditions and can lead to low yields and side products.

Modern Synthetic Strategies

More recent and well-documented synthetic routes to kynuramine and its derivatives have focused on building the molecule from more readily available starting materials, offering better control and higher yields. These methods provide the pure compounds necessary for pharmacological and biochemical studies.

A contemporary approach to the synthesis of kynuramine dihydrobromide involves a multi-step process starting from tryptamine.[5] This method highlights the evolution from direct precursor modification to more controlled, multi-step syntheses.

Key Synthetic Protocols: A Technical Guide

The following sections provide detailed methodologies for the synthesis of kynuramine and its important derivative, 3-hydroxy-L-kynurenamine.

Synthesis of Kynuramine Dihydrobromide via Oxidative Cleavage of a Tryptamine Derivative

This modern approach provides a reliable route to kynuramine dihydrobromide. The overall strategy involves the protection of the tryptamine side-chain amine, oxidative cleavage of the indole ring, and subsequent deprotection.

Experimental Protocol:

-

Protection of Tryptamine: Tryptamine is reacted with methyl chloroformate in a biphasic system of ethyl acetate and aqueous sodium hydroxide to yield the corresponding N-protected tryptamine.[5]

-

Oxidative Cleavage: The protected tryptamine is then subjected to ozonolysis in acetic acid at 0°C. The resulting intermediate is treated with concentrated hydrochloric acid to afford the protected kynuramine precursor.[5]

-

Hydrolysis: The formyl group is hydrolyzed by refluxing in aqueous hydrochloric acid.[5]

-

Deprotection and Salt Formation: The final deprotection is achieved by heating in acetic acid saturated with hydrogen bromide, which concomitantly forms the kynuramine dihydrobromide salt.[5]

Caption: Workflow for the synthesis of kynuramine dihydrobromide from tryptamine.

Synthesis of 3-hydroxy-L-kynurenamine (3-HKA) Dihydroiodide

The synthesis of this immunomodulatory metabolite was reported in the context of its recent discovery and characterization.

Experimental Protocol:

-

Starting Material: The synthesis commences with commercially available 2-nitro-3-methoxybenzaldehyde.

-

Intermediate Formation: This starting material is converted to 2-(3-(2-amino-3-methoxyphenyl)-3-oxopropyl)isoindoline-1,3-dione through a multi-step process.

-

Final Conversion: The intermediate is then reacted with hydroiodic acid in the presence of phosphorous and refluxed in acetic anhydride to yield 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one dihydroiodide (3-HKA dihydroiodide).

Comparative Analysis of Synthetic Routes

The evolution of kynurenamine synthesis reflects broader trends in organic chemistry, moving from potentially low-yielding, harsh methods to more controlled, higher-yielding, and scalable processes.

| Method | Starting Material | Key Transformation | Advantages | Disadvantages |

| Hypothetical Early Method | Kynurenine | Decarboxylation | Direct, few steps | Harsh conditions, low yield, potential for side products |

| Modern Method (from Tryptamine) | Tryptamine | Oxidative cleavage | High yield, good control, scalable | Multi-step |

| 3-HKA Synthesis | 2-nitro-3-methoxybenzaldehyde | Multi-step construction | Access to a key bioactive derivative | Multi-step, requires specific starting material |

Conclusion and Future Directions

The journey from the discovery of the kynurenine pathway to the sophisticated synthesis of kynurenamine and its derivatives underscores the dynamic interplay between biochemistry and synthetic chemistry. The availability of pure, synthetic kynurenamine has been instrumental in elucidating its biological functions, including its role as a substrate for amine oxidases and its pharmacological activity as an α-adrenoceptor inhibitor.[3]

The recent discovery of 3-hydroxy-L-kynurenamine's immunomodulatory properties opens new avenues for research and drug development. Future efforts in the synthesis of kynurenamine and its analogs will likely focus on developing more efficient and stereoselective methods to access a wider range of derivatives for biological screening. The continued exploration of the kynurenine pathway and its metabolites promises to yield further insights into human health and disease, with kynurenamine remaining a central molecule of interest.

References

An In-depth Technical Guide to the Physical Properties and Solubility of 4-Aminoquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Aminoquinoline-2-one (CAS No: 110216-87-0), a heterocyclic organic compound of interest in medicinal chemistry. This document is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering a structured presentation of available data and detailed experimental protocols for the determination of key physicochemical parameters.

Introduction and Molecular Overview

This compound, with the chemical formula C₉H₈N₂O, belongs to the quinolinone family of compounds. Its structure features a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring, with an amino group substituted at the 4-position and a carbonyl group at the 2-position. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, influencing its intermolecular interactions and, consequently, its physical properties and solubility. The presence of both a hydrogen bond donor (the amino group and the lactam N-H) and a hydrogen bond acceptor (the carbonyl group and the ring nitrogen) suggests the potential for complex hydrogen bonding networks, which are critical determinants of its solid-state structure and solubility behavior.

While structurally related to the well-known 4-aminoquinoline antimalarial scaffold, the presence of the 2-oxo group significantly alters the electronic and conformational properties of the molecule, warranting a distinct physicochemical characterization. Understanding these properties is paramount for its potential development as a therapeutic agent, as they directly impact formulation, bioavailability, and pharmacokinetic profile.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, other key parameters are based on predictions and should be experimentally verified for any rigorous drug development program.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | Calculated |

| CAS Number | 110216-87-0 | - |

| Melting Point | 315 °C[1] (another source reports >250 °C) | Experimental |

| Boiling Point | 393 °C[1] | Experimental |

| Density | 1.254 g/cm³[1] | Experimental |

| pKa | 11.27 ± 0.70 | Predicted[1] |

| logP | Not available | - |

| Appearance | Light yellow solid[1] | - |

Expert Insights: The high melting point of this compound suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding and π-π stacking interactions between the quinolinone ring systems. The significant discrepancy in the reported melting points (315 °C vs. >250 °C) could be indicative of polymorphism, where different crystalline forms of the compound exhibit different physical properties. This highlights the critical need for solid-state characterization in early-stage development. The predicted pKa value suggests that the compound is a weak base. Experimental determination of the pKa is crucial for understanding its ionization state at physiological pH, which in turn governs its solubility and membrane permeability.

Solubility Profile

Expert Insights: The lack of quantitative solubility data represents a significant knowledge gap for the development of this compound. Both thermodynamic (equilibrium) and kinetic solubility are critical parameters. Thermodynamic solubility represents the true equilibrium point and is essential for pre-formulation and formulation development. Kinetic solubility, often measured in high-throughput screening, provides an early indication of a compound's dissolution behavior under non-equilibrium conditions and can be a predictor of potential absorption issues.

Experimental Protocols for Physicochemical Characterization

To address the gaps in the available data, this section provides detailed, field-proven protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity and the strength of intermolecular forces.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

For a more accurate determination, use a fresh sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Self-Validation: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities or that the compound may be a mixture of polymorphs.

References

A Technical Guide to the 4-Aminoquinoline Scaffold in Medicinal Chemistry

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. However, its therapeutic relevance extends far beyond malaria, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's unique physicochemical properties, which allow for targeted accumulation in acidic organelles like lysosomes and the digestive vacuoles of parasites, and its ability to be chemically modified to modulate activity, selectivity, and resistance profiles.[1][3] This guide provides an in-depth analysis of the 4-aminoquinoline core, covering its synthesis, key mechanisms of action, structure-activity relationships, and field-proven experimental protocols for its synthesis and biological evaluation.

Introduction: The Privileged Scaffold

The quinoline ring system, particularly when aminated at the 4-position, represents a "privileged scaffold" in drug discovery. Its rigid, planar structure and the basicity of the amino group are critical for biological interactions. Historically, the development of 4-aminoquinolines was driven by the need to find synthetic alternatives to quinine for malaria treatment, leading to the synthesis of chloroquine in 1934. While resistance to chloroquine is now widespread, the scaffold remains a critical starting point for the development of new therapeutics.[4] Derivatives such as amodiaquine, hydroxychloroquine, and piperaquine are still in clinical use, and newer compounds are being investigated for a wide array of diseases, including cancer and Alzheimer's disease.[1][5][6] The scaffold's ability to serve as a foundation for drugs targeting various diseases highlights its structural and functional importance.[1]

The Synthetic Backbone: Constructing the Core Scaffold

The primary and most robust method for synthesizing 4-aminoquinoline derivatives is through the nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline precursor.[1] This method is favored for its reliability and the commercial availability of a wide range of substituted 4-chloroquinolines and amines.

Causality in Synthetic Strategy:

The choice of the SNAr pathway is strategic. The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent at the 7-position (as seen in 4,7-dichloroquinoline) activates the C4 position for nucleophilic attack by an amine. This makes the reaction efficient and generally high-yielding. Alternative methods like the Conrad-Limpach or Camps cyclization are useful for creating the quinoline ring itself from acyclic precursors but are often more complex and less suitable for late-stage diversification of the amino side chain.[7]

The diagram below illustrates the fundamental SNAr approach for synthesizing a generic 4-aminoquinoline derivative.

Caption: Fig 1. General Synthetic Workflow for 4-Aminoquinolines.

Pharmacological Profile: A Scaffold of Diverse Activities

The 4-aminoquinoline scaffold has been successfully exploited to develop agents for a multitude of diseases.

| Therapeutic Area | Example Compound(s) | Primary Mechanism/Target |

| Antimalarial | Chloroquine, Amodiaquine | Inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3][8][9] |

| Anticancer | Neratinib, Bosutinib | Tyrosine kinase inhibition (e.g., Src/Abl).[1][2] |

| Anti-inflammatory | Glafenine, Floctafenine | Modulation of inflammatory pathways.[1][2] |

| Antiviral | Hydroxychloroquine | Impairment of viral entry and replication by increasing endosomal pH.[1] |

| Neurodegenerative | Tacrine (prototype) | Cholinesterase inhibition for Alzheimer's disease treatment.[1][6] |

Mechanism of Action & Structure-Activity Relationships (SAR)

The diverse bioactivities of 4-aminoquinolines are underpinned by several key mechanisms, with the antimalarial action being the most studied.

Antimalarial Mechanism: Heme Detoxification Pathway

During its life cycle in red blood cells, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[8] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[9][10]

4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic digestive vacuole of the parasite.[11] Here, they are protonated and effectively trapped. The protonated drug then caps the growing faces of the hemozoin crystal, preventing further polymerization.[3][9] The resulting buildup of free heme leads to oxidative stress and parasite death.[8]

Caption: Fig 2. Antimalarial Mechanism of 4-Aminoquinolines.

Structure-Activity Relationships (SAR)

Decades of research have established key SAR principles for optimizing 4-aminoquinoline derivatives, particularly for overcoming chloroquine resistance.

-

The Quinoline Core: A 7-chloro substituent is optimal for antimalarial activity, as seen in chloroquine and amodiaquine.[3][9] Modifications at other positions (5, 6, 8) can be explored, but often with reduced potency against resistant strains.[7]

-

The Amino Side Chain: This is the most critical element for overcoming resistance. The length and basicity of the alkyl side chain are crucial. Increasing the steric bulk or altering the pKa of the terminal amine can restore activity against resistant parasites. This is thought to reduce recognition and efflux by resistance-conferring transporters like PfCRT.[4]

-

Flexibility and Conformation: For bisquinoline compounds (two quinoline rings linked by a diamine chain), the linker length and rigidity are key determinants of activity.[12] These larger molecules may have different binding modes or may be less susceptible to efflux pumps.

Key Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of novel 4-aminoquinoline derivatives.

Protocol: Synthesis of a N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine Derivative